molecular formula C9H10O3 B12710075 2-(2-Hydroxyphenyl)propanoic acid, (2S)- CAS No. 153541-39-0

2-(2-Hydroxyphenyl)propanoic acid, (2S)-

Cat. No.: B12710075
CAS No.: 153541-39-0
M. Wt: 166.17 g/mol
InChI Key: KRHQRJXHSUXNQY-LURJTMIESA-N
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Description

2-(2-Hydroxyphenyl)propanoic acid, (2S)- is a chiral carboxylic acid featuring a hydroxyphenyl substituent at the β-position of the propanoic acid backbone. The (2S) stereochemistry is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles. The compound's structure combines aromaticity (from the 2-hydroxyphenyl group) with acidic and hydrophilic properties (from the carboxylic acid and hydroxyl groups).

Properties

CAS No.

153541-39-0

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

(2S)-2-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

KRHQRJXHSUXNQY-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2-Hydroxyphenyl)propanoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form 2-(2-Hydroxyphenyl)propanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Hydroxyphenyl)propanoic acid derivatives with carbonyl groups.

    Reduction: Formation of 2-(2-Hydroxyphenyl)propanol.

    Substitution: Formation of various substituted phenylpropanoic acids.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Structure Highlights pKa LogP Biological Activity Application
2-(2-Hydroxyphenyl)propanoic acid, (2S)- 2-hydroxyphenyl, (2S) configuration ~3.8* ~1.5* Undetermined Research compound
Naproxen 6-methoxy-2-naphthyl 4.2 3.0 COX inhibition NSAID
L-p-Hydroxyphenyllactic acid 4-hydroxyphenyl ~3.5 ~0.8 Tyrosine metabolite Metabolic studies
Benzilic acid 2,2-diphenyl 2.3 2.7 Catalyst in synthesis Organic chemistry
Lifitegrast Benzofuran, tetrahydroisoquinoline N/A >4 LFA-1 antagonism Dry eye treatment

*Estimated based on structural analogs.

Research Findings and Trends

  • Stereochemistry Matters : The (2S) configuration in the target compound and naproxen is essential for binding chiral biological targets (e.g., enzymes, receptors). Enantiomeric inversion often nullifies activity .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in Lifitegrast) enhance stability and binding, while hydroxyl groups improve solubility but reduce membrane permeability .
  • Safety Profiles : Compounds with halogens or complex substituents (e.g., iodine in HY-W052493) require stringent handling, whereas simpler acids like lactic acid are biocompatible .

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